(4-Fluoro-6-methoxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-6-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluoro group at the 4-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 4-fluoro-6-methoxypyridine with a suitable organolithium or Grignard reagent, followed by treatment with a boron-containing reagent such as trimethyl borate or boron trichloride .
Industrial Production Methods
Industrial production methods for boronic acids often involve hydroboration of alkenes or alkynes, followed by oxidation or other functional group transformations. The specific conditions and reagents used can vary depending on the desired product and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-6-methoxypyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-6-methoxypyridin-3-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the fluoro substituent.
2-Fluoro-6-methoxypyridin-3-yl)boronic acid: Similar structure but with the fluoro group at a different position.
Uniqueness
The presence of both fluoro and methoxy groups in (4-Fluoro-6-methoxypyridin-3-yl)boronic acid provides unique electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C6H7BFNO3 |
---|---|
Molekulargewicht |
170.94 g/mol |
IUPAC-Name |
(4-fluoro-6-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3,10-11H,1H3 |
InChI-Schlüssel |
FDXKOQWIUUEECK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1F)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.